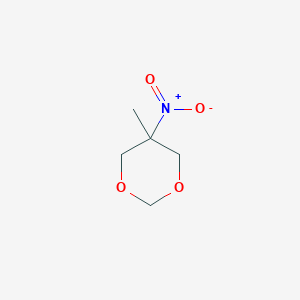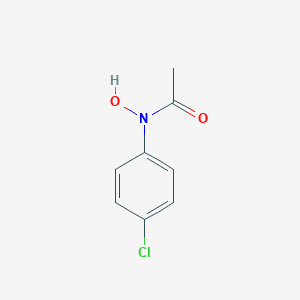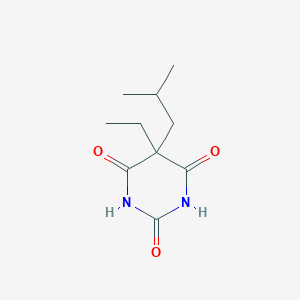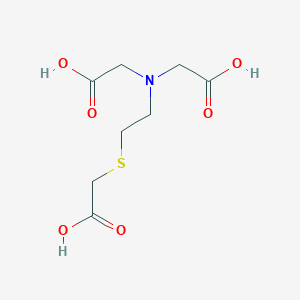
Acetic acid, ((2-((carboxymethyl)thio)ethyl)imino)di-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, ((2-((carboxymethyl)thio)ethyl)imino)di-, commonly known as EDTA, is a chelating agent that is widely used in scientific research. It is a synthetic compound that has the ability to bind to metal ions, making it an important tool in a variety of applications. EDTA is used in a wide range of fields, including biochemistry, molecular biology, and analytical chemistry.
科学研究应用
EDTA is used in a wide range of scientific research applications. It is commonly used as a chelating agent to remove metal ions from solutions, such as in the purification of proteins and enzymes. EDTA is also used in the analysis of metals in environmental samples, such as water and soil. In addition, EDTA is used in the formulation of pharmaceuticals and cosmetics.
作用机制
EDTA works by forming a complex with metal ions, such as calcium, magnesium, and iron. The complex is stable and soluble in water, allowing it to be easily removed from solutions. EDTA is able to remove metal ions from solutions by chelation, which involves the formation of a coordination complex between the metal ion and the EDTA molecule.
生化和生理效应
EDTA has a number of biochemical and physiological effects. It has been shown to inhibit the activity of metal-dependent enzymes, such as metalloproteases. EDTA also has an effect on the coagulation system, inhibiting the activity of clotting factors. In addition, EDTA has been shown to have antioxidant properties, protecting cells from oxidative damage.
实验室实验的优点和局限性
EDTA has several advantages for lab experiments. It is a versatile chelating agent that can be used to remove a wide range of metal ions from solutions. EDTA is also relatively inexpensive and easy to use. However, there are some limitations to the use of EDTA in lab experiments. It can interfere with some assays that rely on metal ions, such as calcium-dependent assays. In addition, EDTA can have a negative impact on the stability of some proteins and enzymes.
未来方向
There are several future directions for the use of EDTA in scientific research. One area of interest is the development of new chelating agents that are more selective for specific metal ions. Another area of interest is the use of EDTA in the treatment of metal poisoning. EDTA has been shown to be effective in removing heavy metals from the body, and there is interest in developing new therapies based on this mechanism. Finally, there is interest in using EDTA in the development of new pharmaceuticals and cosmetics. EDTA has a wide range of applications, and its versatility makes it an important tool in scientific research.
合成方法
EDTA is synthesized by reacting ethylenediamine with chloroacetic acid in the presence of sodium hydroxide. The reaction produces a compound called ethylenediaminetetraacetic acid (EDTA), which is then further modified to produce EDTA disodium salt.
属性
CAS 编号 |
1116-57-0 |
|---|---|
产品名称 |
Acetic acid, ((2-((carboxymethyl)thio)ethyl)imino)di- |
分子式 |
C8H13NO6S |
分子量 |
251.26 g/mol |
IUPAC 名称 |
2-[carboxymethyl-[2-(carboxymethylsulfanyl)ethyl]amino]acetic acid |
InChI |
InChI=1S/C8H13NO6S/c10-6(11)3-9(4-7(12)13)1-2-16-5-8(14)15/h1-5H2,(H,10,11)(H,12,13)(H,14,15) |
InChI 键 |
FNNVUCHWZUCAKE-UHFFFAOYSA-N |
SMILES |
C(CSCC(=O)O)N(CC(=O)O)CC(=O)O |
规范 SMILES |
C(CSCC(=O)O)[NH+](CC(=O)O)CC(=O)[O-] |
其他 CAS 编号 |
1116-57-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



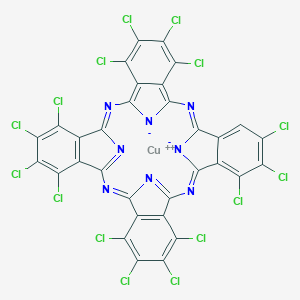
![Benzo[h][1]benzothieno[3,2-b]quinoline](/img/structure/B73782.png)
![2-Methyl-[1,8]naphthyridine](/img/structure/B73783.png)
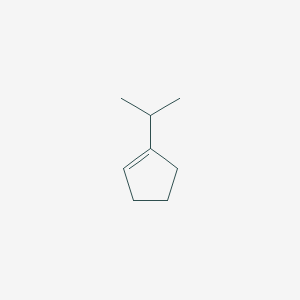
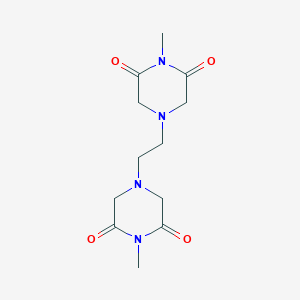
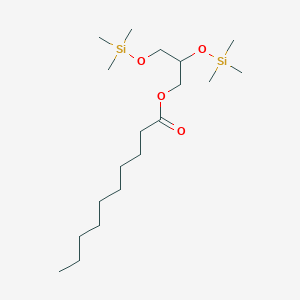
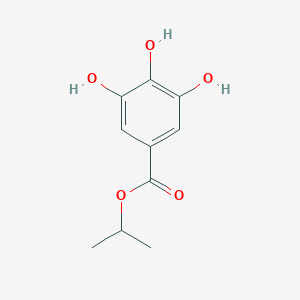
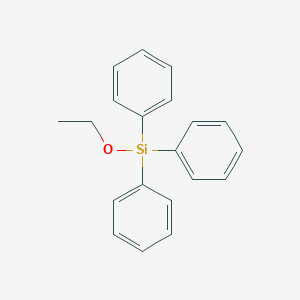
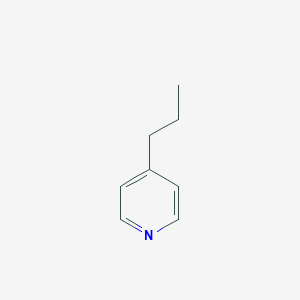
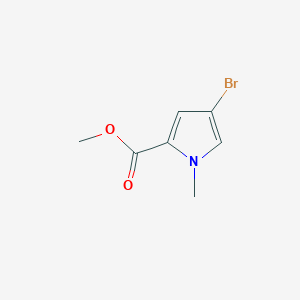
![[2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B73795.png)
